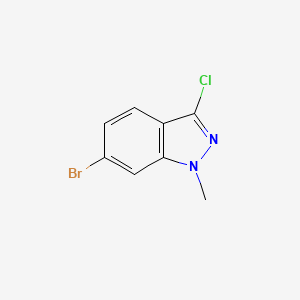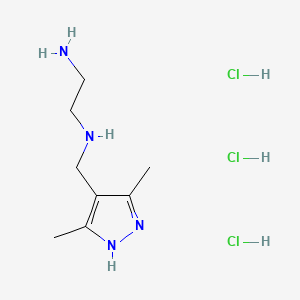
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Energetic Materials Development
The compound has been explored for its potential in creating melt-castable explosives . These are a type of energetic material that can be melted and cast into shapes, which is advantageous for munitions. The derivatives of this compound exhibit promising properties such as suitable melting points and thermal stability, making them candidates for advanced explosives .
Antileishmanial and Antimalarial Agents
Some derivatives of this compound have shown potent antileishmanial and antimalarial activities. These activities are crucial in the fight against neglected tropical diseases like leishmaniasis and malaria, which affect millions worldwide. The compound’s derivatives could lead to the development of new pharmacophores for preparing safe and effective treatments .
Antibacterial Applications
The compound’s derivatives have been used to create N-1-substituted derivatives with antibacterial activity. This application is significant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Synthesis of Pyrazolato Ligated Complexes
This compound serves as a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in coordination chemistry and catalysis, which are essential in industrial chemical processes .
Molecular Docking Studies
The compound has been utilized in molecular docking studies to understand the interactions between potential pharmaceutical agents and their targets. This application is vital in drug design and discovery, helping to predict the efficacy of new drugs .
Cytotoxicity Studies
Derivatives of this compound have been assessed for their cytotoxic activity against various cancer cell lines. These studies are fundamental in the early stages of anticancer drug development, where the goal is to find compounds that can selectively kill cancer cells .
properties
IUPAC Name |
N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.3ClH/c1-6-8(5-10-4-3-9)7(2)12-11-6;;;/h10H,3-5,9H2,1-2H3,(H,11,12);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIGEALBBHCFLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNCCN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


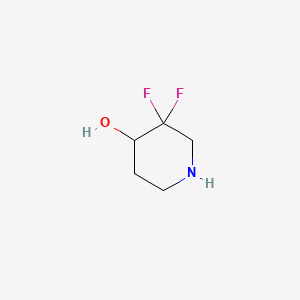
![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)
![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)


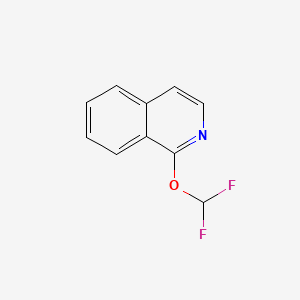
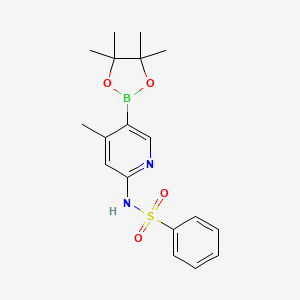
![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)
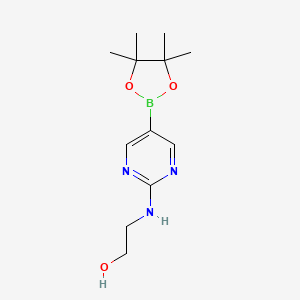
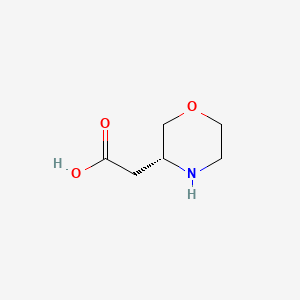
![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)

